molecular formula C12H10F2O B11897881 2-(Difluoromethoxy)-7-methylnaphthalene

2-(Difluoromethoxy)-7-methylnaphthalene

Cat. No.: B11897881
M. Wt: 208.20 g/mol
InChI Key: OLHQAFGRHUUGLZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethoxy group and a methyl group attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-methylnaphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of 2-(Difluoromethoxy)-7-methylnaphthalene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the stringent reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-7-methylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-7-methylnaphthalene exerts its effects is primarily related to its interaction with biological molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting how it interacts with enzymes and receptors. This can lead to changes in metabolic pathways and biological activity . The molecular targets and pathways involved are often specific to the particular application being studied, whether it be enzyme inhibition, receptor binding, or other biological interactions .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)benzoic acid
  • 2-(Difluoromethoxy)benzaldehyde

Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-7-methylnaphthalene is unique due to its naphthalene core, which provides a different electronic environment and steric profile. This can result in distinct reactivity and interaction patterns, making it valuable for specific applications where other difluoromethoxy compounds may not be suitable .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

2-(difluoromethoxy)-7-methylnaphthalene

InChI

InChI=1S/C12H10F2O/c1-8-2-3-9-4-5-11(15-12(13)14)7-10(9)6-8/h2-7,12H,1H3

InChI Key

OLHQAFGRHUUGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)OC(F)F

Origin of Product

United States

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